(5-Nitrofuran-2-yl)acetic acid
Description
Historical Context and Significance in Synthetic and Biological Chemistry
The broader family of nitrofurans, to which (5-Nitrofuran-2-yl)acetic acid belongs, has a well-established history in medicinal chemistry. The first nitrofuran was described in 1944, and since then, these compounds have been widely utilized for their antimicrobial properties. mdpi.com Their mechanism of action is often associated with the reduction of the nitro group within target cells to form reactive intermediates that can damage cellular macromolecules. researchgate.net
Research into 5-nitrofuran derivatives has led to the development of various therapeutic agents. For instance, derivatives have been synthesized and investigated for their inhibitory activities against a range of bacteria and mycobacteria, including Mycobacterium tuberculosis. nih.govresearchgate.net The synthesis of these derivatives often involves the reaction of 5-nitro-2-furfural with different chemical entities. nih.govresearchgate.net The significance of the 5-nitrofuran moiety is a recurring theme in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov
Contemporary Research Landscape and Unaddressed Questions
Current research continues to explore the potential of 5-nitrofuran derivatives in various therapeutic areas. Studies have reported the synthesis and evaluation of novel 5-nitrofuran-2-yl hydrazones as antimicrobial and antitubercular agents. nih.gov Some of these compounds have demonstrated significant activity against a panel of microorganisms. nih.gov
A key area of ongoing investigation is the development of derivatives with improved efficacy and a broader spectrum of activity. For example, recent work has focused on creating 5-nitrofuran-tagged imidazo-fused azines and azoles, with one compound showing an excellent profile against several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com
Despite the progress, several questions remain unanswered. A deeper understanding of the precise molecular targets and the mechanisms of resistance to nitrofuran-based compounds is needed. Furthermore, the exploration of their potential in other disease areas beyond infectious diseases is an active field of research. For instance, some quinolone-based hydrazones containing a 5-nitrofuran moiety have shown potential as antidiabetic agents by inhibiting key metabolic enzymes. acs.org
Table 1: Selected Research on this compound Derivatives
| Derivative Class | Investigated Activity | Key Findings | Reference |
| Thiosemicarbazones | Antitubercular | A derivative was found to be more active than isoniazid (B1672263) against M. tuberculosis. | nih.govresearchgate.net |
| Hydrazones | Antimicrobial, Antitubercular | A sulfonamide derivative exhibited broad-spectrum antimicrobial activity. | nih.gov |
| Imidazo-fused azines | Antibacterial (ESKAPE pathogens) | A lead compound showed excellent activity against several resistant bacteria. | mdpi.com |
| Quinolone-based hydrazones | Antidiabetic | A 5-nitrofuran derivative potently inhibited α-amylase, α-glucosidase, and aldose reductase. | acs.org |
Theoretical Frameworks Guiding Research on Furan-Based Compounds
The study of furan-based compounds, including this compound, is often guided by theoretical and computational chemistry. These approaches provide valuable insights into the electronic and molecular structures of these compounds, helping to rationalize their reactivity and biological activity.
Density Functional Theory (DFT) is a prominent computational method used to model the electronic structure of molecules. researchgate.net DFT calculations can be employed to understand the geometry, electronic properties, and reactivity of furan (B31954) derivatives. For example, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, calculated using DFT, can provide an indication of a molecule's chemical reactivity. acs.org
Molecular docking studies are another crucial computational tool. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Docking studies have been used to investigate the binding interactions of 5-nitrofuran derivatives with their putative biological targets, such as enzymes. nih.gov These studies help in understanding the structural basis of their activity and in designing new, more potent inhibitors.
The combination of experimental synthesis, biological evaluation, and theoretical modeling provides a powerful and synergistic approach to the study of furan-based compounds. This integrated strategy continues to drive the discovery and development of new molecules with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6281-22-7 |
|---|---|
Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO5/c8-6(9)3-4-1-2-5(12-4)7(10)11/h1-2H,3H2,(H,8,9) |
InChI Key |
NVUFQIYRBZNMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to (5-Nitrofuran-2-yl)acetic acid
The synthesis of this compound can be approached through several established routes, primarily involving the homologation of a carboxylic acid or the rearrangement and subsequent hydrolysis of a ketone.
A prominent pathway for the synthesis of this compound is the Arndt-Eistert homologation of 5-nitrofuran-2-carboxylic acid. organic-chemistry.orgwikipedia.orgadichemistry.com This multi-step sequence involves the conversion of the carboxylic acid to its next higher homologue. wikipedia.org
The initial step is the activation of 5-nitrofuran-2-carboxylic acid, typically by converting it to its acid chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting 5-nitrofuran-2-carbonyl chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. nrochemistry.com It is crucial to use an excess of diazomethane or a non-nucleophilic base like triethylamine to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise lead to the formation of undesired chloromethyl ketone byproducts. wikipedia.org
The key step of this synthesis is the Wolff rearrangement of the α-diazoketone. organic-chemistry.orgnrochemistry.com This rearrangement is typically catalyzed by a metal catalyst, such as silver oxide (Ag₂O) or silver benzoate, and can be induced thermally or photochemically. organic-chemistry.orgnrochemistry.com The rearrangement produces a highly reactive ketene intermediate. In the presence of a nucleophile, such as water, the ketene is captured to yield the desired this compound. organic-chemistry.org
Another potential multi-step pathway involves the Willgerodt-Kindler reaction, starting from 2-acetyl-5-nitrofuran. wikipedia.orgwikipedia-on-ipfs.orgorganic-chemistry.org This reaction transforms an aryl alkyl ketone into a terminal amide or thioamide. wikipedia.orgresearchgate.net In the Kindler modification, 2-acetyl-5-nitrofuran is reacted with elemental sulfur and a secondary amine, such as morpholine, to produce a thioamide. organic-chemistry.org Subsequent hydrolysis of this thioamide would yield this compound. wikipedia.org
A simplified representation of the Arndt-Eistert homologation is presented below:
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in several steps of the synthesis of this compound. In the Arndt-Eistert synthesis, the Wolff rearrangement of the α-diazoketone is often catalyzed by silver(I) salts, such as silver oxide (Ag₂O) or silver benzoate. organic-chemistry.orgnrochemistry.com Light can also serve as a catalyst for this transformation. wikipedia.org
In the context of the Willgerodt-Kindler reaction, while it is often conducted under thermal conditions, catalytic variants have been explored for related transformations. organic-chemistry.org
Precursor Chemistry and Intermediate Reactivity
The primary precursors for the synthesis of this compound are derivatives of 5-nitrofuran, such as 5-nitrofuran-2-carboxylic acid or 2-acetyl-5-nitrofuran. The chemistry of these precursors and the reactivity of the intermediates are central to the success of the synthetic routes.
In the Arndt-Eistert pathway, the 5-nitrofuran-2-carbonyl chloride is a highly reactive acylating agent. Its reaction with diazomethane leads to the formation of an α-diazoketone. This intermediate is relatively stable but undergoes the characteristic Wolff rearrangement upon catalysis, losing nitrogen gas to form a ketene. nrochemistry.com Ketenes are highly electrophilic and react readily with nucleophiles. The presence of water in the reaction medium leads to the formation of the carboxylic acid.
In the Willgerodt-Kindler reaction, the enamine formed from 2-acetyl-5-nitrofuran and the secondary amine is a key nucleophilic intermediate that reacts with sulfur. wikipedia.org The subsequent rearrangement involves a series of intramolecular steps, leading to the migration of the carbonyl group to the terminal position of the side chain. researchgate.net The resulting thioamide is a stable intermediate that can be isolated before hydrolysis to the final carboxylic acid.
The table below summarizes the key precursors and intermediates in the synthesis of this compound.
| Synthetic Route | Key Precursor | Key Intermediates |
| Arndt-Eistert Homologation | 5-Nitrofuran-2-carboxylic acid | 5-Nitrofuran-2-carbonyl chloride, α-diazoketone, ketene |
| Willgerodt-Kindler Reaction | 2-Acetyl-5-nitrofuran | Enamine, Thioamide |
Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of active consideration, aiming to reduce the environmental impact of the chemical processes.
One key aspect is the use of greener solvents and reaction conditions. For instance, in the oxidation of aldehydes to carboxylic acids, which is a related transformation, methods using greener oxidants and solvent-free conditions have been developed. ias.ac.in The use of mechanochemistry, where reactions are carried out by grinding solids together, has been explored for the synthesis of other nitrofuran derivatives and could potentially be applied to steps in the synthesis of this compound to reduce solvent usage. nih.gov
Furthermore, the development of catalytic processes with high atom economy is a central tenet of green chemistry. The use of catalysts that can be recovered and reused would significantly improve the sustainability of the synthesis. For example, the development of heterogeneous catalysts for the oxidation or homologation steps could simplify product purification and reduce waste.
The use of bio-based starting materials is another important consideration. Furfural (B47365), the precursor to the 5-nitrofuran ring system, is derived from biomass, making it a renewable feedstock. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the stoichiometry of reagents.
In the Arndt-Eistert synthesis, the choice of base to scavenge the HCl produced is important for preventing the formation of byproducts. While an excess of diazomethane can be used, safer alternatives like triethylamine are often preferred. wikipedia.org The catalyst and conditions for the Wolff rearrangement also significantly impact the outcome. The use of calcium oxide as an acid scavenger has been shown to improve yields of α-diazoketones in the Arndt-Eistert synthesis by preventing the formation of ketenes and haloketones as side products. organic-chemistry.org
The following table outlines some key reaction parameters that can be optimized for the synthesis of this compound via the Arndt-Eistert reaction.
| Reaction Step | Parameter to Optimize | Potential Impact on Yield and Selectivity |
| Acid Chloride Formation | Reagent (e.g., SOCl₂, oxalyl chloride), Temperature | Completeness of conversion, minimization of side reactions |
| Diazoketone Formation | Stoichiometry of diazomethane, Base (e.g., excess CH₂N₂, Et₃N, CaO), Temperature | Prevention of byproduct formation, improved yield of diazoketone |
| Wolff Rearrangement | Catalyst (e.g., Ag₂O, Ag-benzoate), Temperature, Light source | Rate of rearrangement, prevention of competing reactions of the ketene |
| Ketene Trapping | Nucleophile concentration (H₂O), Temperature | Efficient formation of the carboxylic acid |
Stereoselective Synthesis Considerations
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As a result, there are no stereocenters in the molecule, and therefore, stereoselective synthesis is not a relevant consideration for its preparation. The synthetic routes described lead directly to the achiral product without the formation of stereoisomers.
Derivatization Strategies and Analogue Design
Synthesis of Structural Analogues and Derivatives
The synthesis of analogues is centered on the modification of three key regions of the parent molecule: the carboxylic acid group, the furan (B31954) ring, and the aliphatic chain.
The carboxylic acid moiety of (5-nitrofuran-2-yl)acetic acid is a primary target for chemical modification due to its reactivity. Standard organic reactions can convert this group into a variety of functional derivatives, most notably esters and amides.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst). This reaction produces the corresponding ester, with the properties of the final molecule being influenced by the nature of the alcohol used. nih.gov For instance, the synthesis of methyl 2-(benzofuran-2-yl)acetate is accomplished by refluxing the parent acid in methanol (B129727) with sulfuric acid. nih.gov A similar principle applies to the synthesis of carbamoylmethyl esters, which have been identified as a novel class of inhibitors for specific enzymes. nih.gov
Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. This creates a stable amide bond and allows for the introduction of a wide array of substituents. A common method involves activating the carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) before adding the desired amine. mdpi.com This approach has been used to synthesize a series of N-substituted amides of 5-nitrofuran-2-carboxylic acid, a closely related precursor. mdpi.com The reaction of 5-nitrofuran-2-carboxylic acid with various amines in the presence of CDI has yielded derivatives like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide. mdpi.com
Another important class of derivatives derived from the carboxylic acid function are hydrazones . These are synthesized from 5-nitrofuran-2-carbohydrazides, which can be prepared and subsequently reacted to form diverse libraries of compounds with potential biological activities. nih.gov
Table 1: Examples of Carboxylic Acid Modifications on Nitrofuran Scaffolds This table is interactive. You can sort and filter the data.
| Parent Compound | Reagent(s) | Derivative Type | Example Product | Reference |
|---|---|---|---|---|
| 5-Nitrofuran-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), 3-(1H-imidazol-1-yl)propan-1-amine | Amide | N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | mdpi.com |
| 5-Nitrofuran-2-carboxylic acid | CDI, 2-(Pyridin-2-yl)ethanamine | Amide | 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | mdpi.com |
| 5-Nitrofuran-2-carboxylic acid | Not specified | Carbamoylmethyl Ester | 5-Nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester | nih.gov |
| 5-Nitrofuran-2-carbohydrazide | Various sulfonamides | Hydrazone | Sulfonamide derivatives of 5-nitrofuran-2-carbohydrazides | nih.gov |
| 5-Nitro-2-furoic acid | Aminonitriles, NH₂OH | 1,2,4-Oxadiazole (B8745197) | 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | mdpi.com |
Modifying the furan ring itself offers another avenue for creating structural diversity. Substitutions on the furan ring, particularly at the 5-position which already bears the nitro group, can significantly alter the electronic and steric properties of the molecule.
One key strategy is the synthesis of 5-aryl-2-furoic acid derivatives. This can be accomplished through reactions such as the Meerwein arylation, where diazonium salts react with furan-2-carboxylic acid to introduce an aryl group at the 5-position. pensoft.net These 5-arylfuran-2-carboxylic acids can then be converted into various amides and other derivatives. pensoft.net This approach allows for the exploration of how different aromatic and heteroaromatic substituents on the furan ring impact molecular properties.
While the nitration of furfural (B47365) to produce the 5-nitro derivative is a foundational step for many of these compounds, it is a notoriously challenging reaction due to the fragile nature of the furan ring under harsh nitrating conditions. nih.govnih.gov The development of milder nitrating agents, such as acetyl nitrate (B79036) generated in situ within a continuous flow system, has provided a more robust and reproducible method for creating the key 5-nitrofurfural intermediate, which serves as a precursor for compounds like this compound. nih.govnih.gov
The acetic acid side chain, -CH₂COOH, serves as a linker that can be modified to alter the flexibility and spatial orientation of the carboxylic acid group relative to the nitrofuran ring. Strategies for modifying this aliphatic chain include:
Homologation: Increasing the chain length to propanoic or butanoic acid derivatives.
Branching: Introducing alkyl groups on the alpha-carbon of the acetic acid chain. For example, the synthesis of 2-(benzofuran-2-yl)propanoic acid involves creating a branched side chain, a strategy that can be adapted to the nitrofuran series. nih.gov
Cyclization: Incorporating the chain into a cyclic structure to create more rigid analogues.
These modifications can be achieved through multi-step synthetic sequences starting from appropriate precursors. For instance, alkylation of the α-carbon can be performed on the corresponding ester derivative, followed by hydrolysis to yield the modified acid. acs.org Such changes can influence how the molecule interacts with biological targets by altering its conformational freedom and the positioning of key functional groups.
Combinatorial Chemistry and Library Synthesis Approaches
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and library synthesis are powerful strategies. These approaches involve reacting a common molecular core with a diverse set of building blocks to rapidly generate a large number of structurally related compounds.
This methodology has been successfully applied to the nitrofuran class. For example, libraries of derivatives have been created by reacting a common nitrofuran intermediate with various reagents. nih.gov
A library of eighteen 5-nitrofuran-2-yl thiosemicarbazone derivatives was prepared by reacting 5-nitro-2-furfural with a collection of different (sub)phenyl/pyridyl thiosemicarbazides. nih.govresearchgate.net
Similarly, two series of novel 5-nitrofuran-2-carbohydrazides, totaling 18 different compounds, were synthesized to explore structure-activity relationships. nih.gov
Another study reported the synthesis of a library of 13 new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, starting from 5-nitro-2-furoic acid and a range of aminonitriles. mdpi.com
These library-based approaches accelerate the discovery of compounds with desired properties by enabling the systematic evaluation of numerous structural variations in parallel.
Table 2: Examples of Nitrofuran Library Synthesis This table is interactive. You can sort and filter the data.
| Core Scaffold | Reagent Class | Number of Derivatives | Resulting Compound Class | Reference |
|---|---|---|---|---|
| 5-Nitro-2-furfural | (Sub)phenyl/pyridyl thiosemicarbazides | 18 | Thiosemicarbazones | nih.govresearchgate.net |
| 5-Nitrofuran-2-carbohydrazide | Various aldehydes/ketones | 18 (2 series) | Hydrazones | nih.gov |
| 5-Nitro-2-furoic acid | Aminonitriles | 13 | 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | mdpi.com |
| 5-Nitro-2-furoic acid | Various amines | 8 | 5-Nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines | nih.gov |
Chemoinformatic Tools for Derivative Design
Modern drug discovery and chemical design heavily rely on chemoinformatic and computational tools to rationalize and guide synthetic efforts. For nitrofuran derivatives, these in silico methods are used to predict properties, understand mechanisms of action, and design new analogues with improved characteristics.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to simulate the interaction between a potential drug molecule and its protein target. For example, docking studies on 5-nitrofuran derivatives have been used to understand how they bind to enzymes like dihydropteroate (B1496061) synthase (DHPS) and to rationalize their biological activity. nih.gov In another study, docking simulations indicated that derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester interact with the catalytic center of HIV-1 RNase H. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov By building QSAR models, researchers can identify key structural features that are either beneficial or detrimental to the desired activity, which helps in designing more potent compounds. nih.govnih.gov
ADMET Prediction: Chemoinformatic tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. Online resources like SwissADME can analyze a molecule's structure to predict its pharmacokinetic parameters and drug-likeness, helping to prioritize which derivatives to synthesize and test. researchgate.netnih.gov These predictive assessments help to avoid costly late-stage failures in the development process.
By combining these computational approaches with synthetic chemistry, researchers can employ a rational design strategy, focusing resources on the most promising derivatives of this compound.
Structure Activity Relationship Sar Elucidation
Identification of Pharmacophoric Features
The essential pharmacophoric features of nitrofuran derivatives, including (5-Nitrofuran-2-yl)acetic acid, are centered around the 5-nitrofuran core. The antimicrobial activity of these compounds is contingent on the enzymatic reduction of the nitro group. nih.govresearchgate.net This process, catalyzed by bacterial nitroreductases, generates reactive cytotoxic species. researchgate.net
Key pharmacophoric elements include:
The 5-nitro group: This is a critical feature, as its reduction is essential for the compound's biological activity. The electron-withdrawing nature of the nitro group significantly influences the redox potential of the molecule. nih.govresearchgate.net
The furan (B31954) ring: This aromatic ring system serves as the scaffold for the molecule, positioning the nitro group and the side chain in a specific spatial arrangement.
The substituent at the 2-position: The nature of the substituent at this position, in this case, an acetic acid moiety, modulates the compound's physicochemical properties, such as solubility and membrane permeability, and can influence its interaction with biological targets. For instance, in a series of quinolone-based hydrazones, a 5-nitrofuran substituent was found to enhance binding affinity and enzyme inhibition. acs.org
Pharmacophore models for related nitroaromatic compounds, such as nitroimidazoles with antitubercular activity, have highlighted the importance of the nitro group, hydrogen bond acceptors, and a distal aromatic ring for potent activity. mdpi.com While not directly studying this compound, these models provide a framework for understanding the key interaction points of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A key finding from QSAR analyses of nitrofuran derivatives is the negative contribution of electronic parameters, such as the Hammett substituent constant (σ) and the cyclic voltametric reduction potential (E), to the inhibitory concentration (IC50) values. nih.govresearchgate.netacs.org This indicates that substituents that increase the electron-withdrawing character of the molecule, thereby facilitating the reduction of the nitro group, tend to enhance antibacterial potency.
Interestingly, hydrophobicity does not appear to be a major contributing factor in the QSAR models for several series of nitrofuran derivatives. nih.govresearchgate.netacs.org This suggests that the electronic effects play a more dominant role in determining the antibacterial activity of these compounds.
Table 1: Key Descriptors in QSAR Models of Nitrofuran Derivatives
| Descriptor | Description | Impact on Antibacterial Activity | Reference |
| Hammett constant (σ) | A measure of the electronic effect of a substituent on a benzene (B151609) ring. | Negative correlation with IC50 (increased activity with more electron-withdrawing groups). | nih.govacs.org |
| Reduction Potential (E) | The tendency of the nitro group to be reduced. | Negative correlation with IC50 (increased activity with higher reduction potential). | nih.govacs.org |
| Hydrophobicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | No significant contribution found in several studies. | nih.govacs.org |
A QSAR study on a series of N'-((5-nitrofuran-2-yl/4-nitrophenyl) methylene) substituted hydrazides identified radial distribution function descriptors as being important for describing their antimycobacterial activity. researchgate.net
Influence of Conformational Flexibility on Biological Activity
The conformational flexibility of this compound, particularly the rotation around the bond connecting the acetic acid side chain to the furan ring, can influence its interaction with biological targets. The ability of the molecule to adopt a specific conformation to fit into an enzyme's active site is crucial for its biological function.
Ligand Efficiency and Lipophilic Efficiency in Optimization
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of a compound. wikipedia.orggardp.orgnih.govwikipedia.org These parameters relate the potency of a compound to its size and lipophilicity, respectively.
Ligand Efficiency (LE): This metric assesses the binding energy per non-hydrogen atom of a molecule. It is calculated as: LE = (1.4 * pIC50) / N where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy (non-hydrogen) atoms. wikipedia.org
Lipophilic Efficiency (LipE): This parameter relates the potency of a compound to its lipophilicity (logP). It is calculated as: LipE = pIC50 - logP wikipedia.orggardp.org
For this compound, the calculation of these efficiencies would require experimental data for its biological activity (IC50) against a specific target and its partition coefficient (logP). While such data for the exact compound is not available in the provided search results, the concepts are critical for any potential optimization efforts. For instance, in a series of benzophenone-type inhibitors, LipE values were used to identify promising candidates for further development, even though they were below the generally accepted optimal threshold. researchgate.net
Molecular Mechanism of Action and Biochemical Targeting
Investigation of Cellular and Subcellular Targets (in vitro)
In vitro studies, often utilizing close structural analogs, have been instrumental in elucidating the cellular and subcellular targets of compounds containing the (5-nitrofuran-2-yl)acetic acid scaffold.
While specific protein binding studies for this compound are not extensively detailed, research on its derivatives and the broader 5-nitrofuran class points to key protein targets. The primary mechanism involves the reduction of the nitro group, which generates highly reactive intermediates that can covalently bind to and damage cellular proteins. researchgate.netnih.gov A significant finding is that these reactive metabolites can attack bacterial ribosomal proteins, leading to a complete halt in protein synthesis. nih.gov
Molecular docking studies on derivatives have helped visualize these interactions. For instance, a quinolone-based hydrazone derivative incorporating a 5-nitrofuran moiety showed strong, stable binding within the active site of the enzyme aldose reductase. acs.org This suggests that the nitrofuran part of the molecule plays a crucial role in the binding affinity and subsequent inhibition. acs.org Similarly, molecular modeling of 5-nitrofuran-tagged compounds with nitroreductase enzymes from E. coli predicted binding poses and estimated the Gibbs free energy for the ligand-protein interactions, further rationalizing their activity. nih.gov
The antimicrobial action of 5-nitrofurans is critically dependent on their activation by nitroreductase enzymes within the bacterial cell. nih.govresearchgate.net These enzymes, such as NfsA and NfsB in Escherichia coli, are oxidoreductases that catalyze the reduction of the 5-nitro group. nih.gov This reduction is an activation step, transforming the prodrug into a cytotoxic agent. nih.gov A novel 5-nitrofuran-activating enzyme, AhpF, has also been discovered in E. coli, highlighting the multiple pathways for bioactivation. nih.gov
Derivatives of this compound have demonstrated potent inhibitory activity against several key enzymes. A notable example is a derivative that inhibits enzymes involved in carbohydrate metabolism and the management of diabetic complications. acs.org Kinetic studies revealed that this compound acts as a reversible, noncompetitive inhibitor of aldose reductase, with an inhibition constant (Ki) of 4.65 μM. acs.org Noncompetitive inhibition means the inhibitor binds to a site other than the active site, reducing the enzyme's maximum velocity (Vmax) without affecting the substrate's binding affinity (Km). acs.orglibretexts.org
Other studies have identified mycobacterial arylamine N-acetyltransferase (NAT) as a potential target for 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, suggesting that the 5-nitrofuran scaffold is promising for designing inhibitors against this enzyme family. nih.gov
| Enzyme | IC₅₀ (μg/mL) | Inhibition Constant (Ki) | Mechanism of Inhibition | Source |
|---|---|---|---|---|
| α-Glucosidase | 7.44 ± 0.07 | Not Reported | Not Reported | acs.org |
| α-Amylase | 21.05 ± 0.17 | Not Reported | Not Reported | acs.org |
| Aldose Reductase | 4.12 ± 0.09 | 4.65 μM | Noncompetitive, Reversible | acs.org |
The reactive intermediates generated from the reduction of the 5-nitrofuran group are known to cause damage to cellular macromolecules, including nucleic acids. researchgate.net This damage is a significant component of their biological activity. While direct studies on the interaction of this compound with DNA or RNA are limited, the mechanism is well-established for the nitrofuran class. The highly reactive species produced can lead to strand breaks and other lesions in DNA, disrupting fundamental processes like replication and transcription. researchgate.netnih.gov
For example, the related compound nitrofurantoin (B1679001) has been shown to inhibit DNA synthesis in plant mitochondria. nih.gov Other nitroaromatic compounds have been found to interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA helix. researchgate.net Although the precise mode of interaction (e.g., intercalation vs. alkylation) for this compound is not specified, damage to nucleic acids is an anticipated consequence of its metabolic activation.
Impact on Microbial Metabolic Pathways (in vitro)
The activation of this compound and its derivatives inside microbial cells leads to a broad-spectrum disruption of metabolic pathways essential for survival.
The inhibition of enzymes like α-amylase and α-glucosidase directly impacts carbohydrate metabolism, hindering the breakdown of complex sugars into usable energy sources. acs.org Furthermore, the anti-protozoal activity of some nitro-containing drugs is attributed to interference with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent reaction, which is crucial for anaerobic energy metabolism. wikipedia.org
A primary consequence of the generation of reactive metabolites is the non-specific attack on ribosomal proteins, which causes a rapid and complete inhibition of protein synthesis. nih.gov This shutdown of translation prevents the production of essential enzymes and structural proteins, ultimately leading to cell death. The disruption of these fundamental pathways—carbohydrate metabolism, energy production, and protein synthesis—underlies the potent antimicrobial effect of this class of compounds. nih.govacs.orgwikipedia.org
Generation of Reactive Species and Oxidative Stress Responses (cellular models)
A central feature of the mechanism of action for all 5-nitrofurans is the generation of reactive species and the induction of oxidative stress. researchgate.netresearchgate.net The process begins with the enzymatic reduction of the nitro group (-NO₂) within the cell. researchgate.net This one-electron reduction produces a nitro radical anion, which can then be further reduced to generate other toxic intermediates like nitroso and hydroxylamine (B1172632) derivatives. researchgate.net
In the presence of oxygen, the nitro radical anion can transfer its electron to molecular oxygen, creating a superoxide (B77818) radical (O₂⁻). This process regenerates the parent nitrofuran compound, allowing it to re-enter the cycle, while the cell is flooded with reactive oxygen species (ROS). researchgate.net This cascade of ROS production leads to a state of severe oxidative stress. nih.govnih.gov Cellular consequences include lipid peroxidation (damage to cell membranes), oxidation of protein thiols, and damage to nucleic acids. researchgate.netnih.gov The cell's antioxidant defenses, such as glutathione (B108866), can be rapidly depleted, leaving it vulnerable to widespread damage from these reactive species. nih.gov
Modulation of Gene Expression Profiles (transcriptomic studies in model organisms)
Specific transcriptomic studies on this compound are not widely available. However, based on its known mechanisms of inducing oxidative stress and damaging macromolecules, it is possible to infer the likely impact on gene expression.
Exposure to related furan (B31954) compounds, such as furfural (B47365), has been shown to cause significant shifts in the transcriptome of model organisms like Saccharomyces cerevisiae. nih.gov Typically, such stressors lead to the upregulation of stress-responsive genes. nih.gov This includes genes involved in repairing damaged proteins (e.g., heat shock proteins), combating oxidative stress (e.g., superoxide dismutase, catalase), and DNA repair pathways.
Conversely, genes related to normal cellular processes like transcriptional and translational control, as well as carbohydrate metabolism, are often downregulated as the cell diverts resources to survival. nih.gov Studies on acetic acid have also shown it upregulates genes related to amino acid metabolism while downregulating those for carbohydrate metabolism. nih.gov Therefore, it is highly probable that this compound would trigger a similar transcriptional response, characterized by the activation of cellular defense and repair systems and the suppression of growth-related gene expression.
Proteomic and Metabolomic Profiling of Cellular Responses (in vitro)
The in vitro cellular responses to nitrofuran compounds, particularly those structurally related to this compound, have been investigated through metabolomic studies to elucidate their mechanisms of action and potential toxicity. While direct proteomic and metabolomic data for this compound are not extensively available in the current literature, studies on the closely related compound nitrofurantoin offer significant insights into the anticipated cellular perturbations.
A detailed metabolomic analysis of human liver carcinoma cells (HepG2) exposed to nitrofurantoin revealed significant, time- and concentration-dependent alterations in the intracellular metabolome. nih.govnih.gov These changes provide a window into the adaptive and potential cytotoxic effects of this class of compounds.
In a comprehensive study, HepG2 cells were treated with nitrofurantoin at various concentrations and time points, leading to the measurement of 256 unique metabolites. nih.govnih.gov The analysis demonstrated clear metabolic shifts that correlated with the exposure levels. At lower, non-cytotoxic concentrations, the primary effects were observed in energy and lipid metabolism, suggesting an early adaptive response by the cells. nih.gov
As the concentration of nitrofurantoin increased, a more pronounced activation of the antioxidant cellular response was observed. nih.gov This was evidenced by increased levels of glutathione (GSH) and metabolites involved in its de novo synthesis. nih.gov However, at the highest concentrations, a depletion of GSH was noted, alongside alterations indicative of mitochondrial impairment, signaling a shift towards a hepatotoxic response. nih.gov
The study highlighted significant effects on various lipid species even at low concentrations, a previously unreported consequence of nitrofurantoin exposure. nih.gov For instance, levels of phosphatidylethanolamine (B1630911) decreased across all tested concentrations, while cholesteryl esters showed an increase at higher doses. nih.gov These findings suggest that lipid metabolism is a key target of nitrofurantoin and likely other nitrofuran derivatives.
The table below summarizes the key findings from the metabolomic profiling of HepG2 cells treated with nitrofurantoin, offering a proxy for the potential effects of this compound.
Table 1: Summary of Metabolomic Changes in HepG2 Cells Exposed to Nitrofurantoin nih.govnih.gov
| Concentration Range | Key Affected Metabolic Pathways | Observed Effects | Implied Cellular Response |
| Low (7.5 µM - 15 µM) | Energy Metabolism, Lipid Metabolism | Alterations in energy and lipid profiles | Early adaptive response |
| Mid-range | Antioxidant Response | Increased levels of glutathione (GSH) and its synthesis pathway metabolites | Activation of cellular defense against oxidative stress |
| High (up to 120 µM) | Antioxidant Response, Mitochondrial Function | Depletion of GSH, alterations indicating mitochondrial impairment | Hepatotoxic response |
Table 2: Specific Metabolite Alterations in HepG2 Cells Treated with Nitrofurantoin nih.gov
| Metabolite Class | Specific Metabolite | Observed Change |
| Lipids | Phosphatidylethanolamine | Decreased at all concentrations |
| Cholesteryl Esters | Increased from mid-range concentrations upwards | |
| Antioxidants | Glutathione (GSH) | Increased at mid-range, depleted at high concentrations |
These findings underscore the utility of metabolomics in identifying the mechanisms of action and potential toxicity of nitrofuran compounds. The observed dose-dependent switch from an adaptive antioxidant response to mitochondrial impairment and GSH depletion is a critical insight into the potential cellular fate upon exposure to compounds like this compound. Further proteomic studies would be invaluable in complementing these findings by identifying the specific protein targets and pathways that are transcriptionally and translationally affected.
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
For (5-Nitrofuran-2-yl)acetic acid, the proton (¹H) NMR spectrum would be expected to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The furan protons would appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons would likely present as a singlet, and the carboxylic acid proton as a broad singlet, the position of which is dependent on solvent and concentration.
The carbon-¹³ (¹³C) NMR spectrum would complement the proton data, showing distinct resonances for the carboxyl carbon, the furan ring carbons (with the carbon bearing the nitro group significantly downfield), and the methylene carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10-13 (broad s) | 170-175 |
| Methylene (CH₂) | ~3.8 (s) | 30-35 |
| Furan C3-H | ~7.0-7.4 (d) | 112-115 |
| Furan C4-H | ~6.8-7.2 (d) | 110-113 |
| Furan C2 | - | 155-160 |
| Furan C5 | - | 150-155 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
Two-Dimensional NMR for Complex Structure Determination
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are indispensable. youtube.comscribd.com
A COSY spectrum would reveal the coupling between the adjacent protons on the furan ring, appearing as cross-peaks that connect their respective diagonal peaks. This would confirm their positions relative to each other. youtube.com
A HETCOR or its more sensitive counterparts, HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence), would establish the one-bond correlations between the protons and the carbons to which they are directly attached. umn.edu This would allow for the definitive assignment of the furan and methylene carbon signals based on the previously assigned proton signals.
Solid-State NMR for Polymorphism and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of this compound in its crystalline form. This method can distinguish between different polymorphic forms, which may exhibit distinct physicochemical properties. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information on molecular conformation, packing, and intermolecular interactions in the solid state. While specific ssNMR studies on this compound were not found, this technique remains highly relevant for investigating its solid-state behavior.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification (in vitro)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS analysis showed a protonated molecule [M+H]⁺ at m/z 232.0248, which is consistent with its calculated mass. mdpi.com
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve initial cleavages at the carboxylic acid group and the nitro group. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da for COOH). docbrown.info For the nitrofuran ring, fragmentation could involve the loss of NO₂ (46 Da) or other characteristic furan ring cleavages. nist.gov Understanding these fragmentation pathways is crucial for structural confirmation and for identifying potential metabolites in in vitro studies. In vitro metabolism studies of related nitrofurans often show reduction of the nitro group as a key metabolic step. nih.gov
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
| [M+H]⁺ | [C₆H₅NO₅+H]⁺ | 172.0240 |
| [M-COOH]⁺ | [C₅H₄NO₃]⁺ | 126.0186 |
| [M-NO₂]⁺ | [C₆H₅O₃]⁺ | 125.0233 |
X-ray Crystallography and Diffraction for Solid-State and Co-crystal Structures
Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not described in the searched literature, data for the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the crystal lattice. mdpi.com The formation of co-crystals of related nitrofurantoin (B1679001) with various coformers has been extensively studied to modify physicochemical properties. scirp.orgscirp.orgresearchgate.netresearchgate.net These studies demonstrate the ability of the nitrofuran scaffold to participate in a variety of supramolecular synthons. Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and to assess polymorphism. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe intermolecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxyl group (around 1700-1725 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ respectively), and C-O and C-H stretching and bending vibrations. researchgate.netresearchgate.net The position and shape of the O-H and C=O bands can provide information about hydrogen bonding interactions in the solid state or in solution.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitro group typically gives a strong Raman signal. This technique is particularly useful for studying crystalline polymorphism and for analyzing samples in aqueous media. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2800-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| NO₂ | Asymmetric Stretching | 1500-1550 |
| NO₂ | Symmetric Stretching | 1340-1380 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
| Furan Ring | Ring Vibrations | Various bands in fingerprint region |
UV-Vis Spectroscopy and Fluorescence Spectroscopy for Electronic Properties and Binding Studies
UV-Vis Spectroscopy: The electronic properties of this compound can be investigated using UV-Vis spectroscopy. The nitrofuran chromophore is expected to exhibit strong absorption in the UV region. For related nitrofuran derivatives, absorption maxima are typically observed in the range of 300-400 nm. physchemres.org The position and intensity of the absorption bands are sensitive to the solvent polarity and can be used to study electronic transitions within the molecule.
Fluorescence Spectroscopy: While many nitroaromatic compounds are known to be fluorescence quenchers, some nitrofuran derivatives exhibit weak fluorescence. nih.govresearchgate.net Fluorescence spectroscopy can be a powerful tool for studying the binding interactions of this compound with biomacromolecules, such as proteins. sci-hub.se Changes in fluorescence intensity, emission wavelength, or fluorescence lifetime upon binding can provide information about the binding affinity, stoichiometry, and the microenvironment of the binding site. Fluorescence quenching studies, where the compound itself acts as a quencher for the intrinsic fluorescence of a protein (e.g., tryptophan fluorescence), can also be employed to determine binding constants. nih.govresearchgate.net
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, orbital energies, and reactivity indices.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT studies, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), can elucidate the geometric and electronic properties of nitrofuran derivatives. For instance, a DFT analysis was conducted on a quinolone-based hydrazone derivative incorporating a 5-nitrofuran moiety (compound 5o ). acs.org This study revealed a small HOMO-LUMO energy gap of 0.112566 eV, which suggests good chemical reactivity and kinetic stability. acs.org The electron-withdrawing nature of the nitrofuran group significantly influences the electronic properties of the molecule, which is a key factor in its biological activity. acs.org
DFT calculations are also employed to analyze vibrational spectra, predict non-linear optical properties, and understand reaction mechanisms. For 2-nitrophenyl acetic acid, a structurally related compound, DFT calculations were used to determine the total hyperpolarizability (0.96078885 x 10⁻³⁰ esu) and dipole moment (2.5384383 Debye), suggesting its potential as a non-linear optical material. jchps.com Such calculations for (5-Nitrofuran-2-yl)acetic acid would provide valuable insights into its stability and potential for electronic applications.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. libretexts.org Two of the most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity, stability, and electronic properties. youtube.comnih.gov A small energy gap generally indicates high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
In nitrofuran derivatives, the nitro group, being a strong electron-withdrawing group, significantly contributes to the LUMO. researchgate.net This feature is crucial for the mechanism of action of many nitrofuran-based drugs, which often involves the bioreductive activation of the nitro group within target pathogens. nih.govrsc.org
Analysis of a quinolone-based hydrazone derivative with a 5-nitrofuran substituent (5o ) using DFT revealed a very small HOMO-LUMO energy gap (0.112566 eV), indicating a soft nature and high chemical reactivity. acs.org This low energy gap facilitates the electron transfer processes necessary for its biological activity. acs.org The distribution of HOMO and LUMO orbitals across the molecule helps identify the regions most susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Frontier Molecular Orbital Data for a 5-Nitrofuran Derivative (Compound 5o)
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -0.21045 eV | acs.org |
| LUMO Energy | -0.09788 eV | acs.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, including conformational changes and interactions with other molecules, such as proteins or solvents.
Conformational analysis of flexible molecules is another key application. For [2-(2,5-dioxoimidazolidin-4-yl)acetic acid], a molecule with a flexible acetic acid side chain similar to the subject compound, quantum chemical calculations identified 13 distinct conformers. uc.pt Similar studies on this compound would be essential to understand its preferred shapes in different environments, which directly impacts its ability to bind to a biological target.
Molecular Docking and Scoring for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ajprd.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity.
The 5-nitrofuran moiety is a well-known "warhead" in medicinal chemistry, and numerous docking studies have been performed on its derivatives to predict their biological targets. nih.govmdpi.com These studies help rationalize structure-activity relationships (SAR) and guide the synthesis of more potent compounds.
Table 2: Examples of Molecular Docking Studies on 5-Nitrofuran Derivatives
| Derivative Class | Target Protein | Docking Software/Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | Nitrofuran-associated targets (e.g., Nitroreductase) | Induced-Fit Docking (IFD) | Identified key interactions and rationalized antibacterial selectivity. | mdpi.comnih.gov |
| Substituted Nitrofuran Derivatives | E. coli Nitroreductase (PDB: 1YLU) | PyRx | Docking scores ranged from -5.9 to -8.8 kcal/mol; identified interactions with GLU 165, ARG 10 & 207. | ajprd.com |
| 5-Nitrofuran-tagged Oxazolyl Tetrahydropyrazolopyridines | Nitroreductases NfsA and NfsB | Induced-Fit Docking (IFD) | Rationalized activity loss based on imbalanced interaction potential of substituents. | nih.gov |
| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one Derivatives | M. tuberculosis N-acetyltransferase (PDB: 4BGF) | GLIDE (XP mode) | The more negative the XP G-score, the better the docking of the molecule. | nih.gov |
| 5-Nitro-furan-2-carboxylic acid carbamoylmethyl esters | HIV-1 Reverse Transcriptase (RNase H domain) | In silico docking simulation | Implicated His539 and two metal ions in the catalytic center in binding. | nih.gov |
These studies collectively demonstrate that the 5-nitrofuran core can be directed to a variety of biological targets by modifying its substituents. Docking simulations consistently show that the nitro group is often involved in crucial interactions within the enzyme's active site, highlighting its importance as a pharmacophore.
De Novo Drug Design and Scaffold Hopping Methodologies
De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling small molecular fragments within a receptor's binding site. Scaffold hopping is a related strategy that aims to replace the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to discover new chemical classes with similar biological activity but potentially improved properties (e.g., better ADMET profile, novel intellectual property).
The extensive research into 5-nitrofuran derivatives exemplifies the principles of scaffold hopping. The 5-nitrofuran moiety itself is often treated as a privileged "warhead" or pharmacophore due to its well-established role in antibacterial activity. nih.govmdpi.com Researchers have synthesized numerous libraries of compounds by attaching this warhead to a wide variety of molecular scaffolds.
For example, different heterocyclic systems have been explored as scaffolds to be combined with the 5-nitrofuran unit, including:
1,3,4-Oxadiazoles : Used to replace an azo group, creating a new series of antibacterial agents. mdpi.com
Imidazo-fused Azines : Synthesized via multicomponent reactions to generate a diverse set of compounds tested against ESKAPE pathogens. mdpi.com
Tetrahydropyrazolopyridines (THPPs) : Combined with the nitrofuran warhead to create compounds with good activity against ESKAPE pathogens. nih.gov
1,3,4-Thiadiazoles : Prepared and evaluated for anti-Helicobacter pylori activity. researchgate.net
This strategy of keeping the core active fragment (the nitrofuran) while systematically varying the scaffold allows for the exploration of new chemical space and the optimization of biological activity and selectivity. mdpi.comnih.gov
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are built by identifying the common features of a set of known active molecules, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. These models can then be used as 3D queries to rapidly screen large compound databases (virtual screening) to identify new potential hits.
The concept of a "5-nitrofuran pharmacophore" is central to the design of many antibacterial agents. mdpi.com The essential features are the furan (B31954) ring and the electron-withdrawing nitro group, which is crucial for the bio-reduction mechanism of action. nih.gov Research efforts often focus on designing molecules that present this pharmacophore in an optimal orientation for interaction with bacterial nitroreductases.
In one study, a design strategy explicitly combined a 1,2,4-oxadiazole (B8745197) ring with the 5-nitrofuran pharmacophore to create novel antitubercular agents. mdpi.com While a specific pharmacophore model for this compound itself is not detailed in the literature, the numerous structure-activity relationship (SAR) studies on its derivatives provide a rich dataset from which such a model could be constructed. nih.govnih.gov A well-defined pharmacophore model would enable large-scale virtual screening campaigns to identify novel scaffolds that could carry the essential nitrofuran moiety, potentially leading to the discovery of new drug candidates with improved efficacy or different selectivity profiles.
In Silico Prediction of Reactivity and Degradation Pathways
Computational chemistry and theoretical modeling serve as powerful tools to predict the reactivity and potential degradation pathways of chemical compounds, offering insights that are often difficult to obtain through experimental means alone. For "this compound," in silico studies, primarily leveraging quantum chemical methods like Density Functional Theory (DFT), can elucidate its electronic structure, identify reactive sites, and forecast its transformation under various conditions.
Reactivity Insights from Quantum Chemical Descriptors:
The reactivity of this compound is largely governed by the interplay of the nitrofuran ring and the acetic acid side chain. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the furan ring, making the molecule susceptible to certain types of reactions. nih.gov Quantum chemical calculations can quantify this influence through various descriptors.
Theoretical studies on similar nitroaromatic compounds have shown that the nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi.com For this compound, DFT calculations would likely reveal a significant polarization of the furan ring, with the carbon atoms bearing the nitro group and adjacent to the oxygen atom exhibiting a higher positive charge, marking them as potential sites for nucleophilic attack.
Furthermore, the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. A low HOMO-LUMO energy gap is generally indicative of higher chemical reactivity. researchgate.net For nitrofuran derivatives, the LUMO is typically localized on the nitrofuran system, suggesting that the molecule is a good electron acceptor and prone to reduction reactions. nih.gov The reduction of the nitro group is a critical step in the activation and degradation of many nitroaromatic compounds. nih.gov
Predicted Reactivity Parameters:
| Parameter | Predicted Significance for this compound | Reference |
| HOMO Energy | Indicates the molecule's ability to donate electrons. A lower value suggests a weaker electron donor. | researchgate.net |
| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower value suggests a better electron acceptor, making reduction of the nitro group more favorable. | nih.gov |
| HOMO-LUMO Gap | A smaller energy gap correlates with higher reactivity and lower kinetic stability. | researchgate.net |
| Electrophilicity Index (ω) | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. A higher value suggests a stronger electrophile. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the nitro group and the furan ring carbons are expected to be electrophilic. | mdpi.com |
Predicted Degradation Pathways:
Based on computational studies of nitrofuran and nitroaromatic compounds, several degradation pathways for this compound can be predicted. nih.govresearchgate.net
One of the primary degradation routes is likely initiated by the reduction of the nitro group . nih.gov This can proceed through a series of intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amine. This reduction is often a prerequisite for further degradation and can be mediated by various chemical or biological systems.
Another predicted pathway involves the opening of the furan ring . Theoretical studies on the ozonolysis of furan derivatives indicate that the double bonds within the furan ring are susceptible to attack by oxidizing agents, leading to ring cleavage and the formation of smaller, more oxidized products like aldehydes and carboxylic acids. researchgate.net
The acetic acid side chain also presents a site for degradation. Decarboxylation, leading to the loss of carbon dioxide, is a common reaction for carboxylic acids and could be a potential transformation for this compound under certain thermal or oxidative conditions.
Table of Predicted Degradation Products:
| Initial Reactant | Predicted Degradation Pathway | Key Intermediates/Products | Predicted Conditions | Reference |
| This compound | Nitro Group Reduction | (5-Nitrosofuran-2-yl)acetic acid, (5-Hydroxylaminofuran-2-yl)acetic acid, (5-Aminofuran-2-yl)acetic acid | Reductive (e.g., microbial, electrochemical) | nih.gov |
| This compound | Furan Ring Opening | Various aldehydes and dicarboxylic acids | Oxidative (e.g., ozonolysis, advanced oxidation processes) | researchgate.net |
| This compound | Decarboxylation | 2-Methyl-5-nitrofuran | Thermal, Oxidative | - |
It is important to note that these predictions are based on theoretical models and data from related compounds. The actual degradation pathways and the distribution of products would depend on the specific environmental conditions, such as pH, temperature, presence of oxidants, reductants, and microbial populations. nih.govnih.gov Computational models provide a foundational framework for understanding these complex processes and for guiding experimental studies to validate the predicted pathways.
Mechanisms of Microbial Resistance in Vitro
Efflux Pump Overexpression and Activity
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. vulcanchem.com This is a common and significant mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. The overexpression of these pumps can transition a bacterium from low-level to clinical resistance. vulcanchem.com
In the context of nitrofuran compounds, efflux has been identified as a relevant resistance mechanism. For instance, in Klebsiella pneumoniae, the AcrAB and OqxAB efflux pumps have been shown to contribute to nitrofurantoin (B1679001) resistance. It is plausible that similar efflux systems could confer resistance to (5-Nitrofuran-2-yl)acetic acid. The primary families of bacterial efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. Overexpression of genes encoding these pumps, often triggered by exposure to the antimicrobial agent itself, can lead to reduced susceptibility.
Table 1: Major Efflux Pump Families in Bacteria and Their General Function
| Efflux Pump Family | Energy Source | General Substrates |
| ATP-binding cassette (ABC) | ATP hydrolysis | Various, including drugs and metal ions |
| Major facilitator superfamily (MFS) | Proton motive force | Wide range of antibiotics and biocides |
| Resistance-nodulation-division (RND) | Proton motive force | Broad spectrum of antibiotics and toxic compounds |
| Small multidrug resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds, biocides |
| Multidrug and toxic compound extrusion (MATE) | Sodium ion gradient or proton motive force | Fluoroquinolones, aminoglycosides |
This table is a general representation and specific substrates can vary between individual pumps.
Target Modification and Mutational Analysis
Antimicrobial compounds typically act by binding to a specific molecular target within the bacterial cell, such as an enzyme or a ribosomal subunit. Mutations in the gene encoding the target protein can alter its structure, thereby reducing the binding affinity of the drug. This mechanism of target-site resistance is a well-established pathway for the development of antibiotic resistance.
For nitrofurans, the primary mechanism of action involves the reduction of the nitro group by bacterial nitroreductases (like NfsA and NfsB in Escherichia coli) into highly reactive electrophilic intermediates that damage bacterial DNA, ribosomes, and other macromolecules. Therefore, mutations in the genes encoding these nitroreductases are a primary mechanism of resistance. Loss-of-function mutations in nfsA and nfsB can prevent the activation of the nitrofuran pro-drug, rendering it harmless to the bacterium. It is highly probable that a similar mechanism would apply to this compound.
Enzymatic Inactivation of the Compound
Another potential resistance mechanism is the enzymatic inactivation of the antimicrobial compound. This can occur through various chemical modifications, such as hydrolysis, phosphorylation, or acetylation, which render the drug inactive. While this is a common strategy for resistance to antibiotics like β-lactams and aminoglycosides, specific enzymatic inactivation pathways for this compound have not been extensively documented in publicly available research.
However, the core mechanism of action of nitrofurans relies on their reduction by bacterial enzymes. While this typically leads to toxic intermediates, it is conceivable that alternative enzymatic pathways could exist that reduce the nitro group to a non-toxic product, effectively inactivating the compound. Further research would be needed to identify and characterize such enzymes.
Biofilm Formation and Associated Resistance Mechanisms
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to a surface. Bacteria within a biofilm exhibit significantly increased resistance to antimicrobial agents compared to their free-living (planktonic) counterparts. This resistance is multifactorial and includes:
Reduced drug penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of the antimicrobial compound.
Altered microenvironment: The chemical and physiological gradients within a biofilm can lead to zones of slow or no growth, where bacteria are less susceptible to antibiotics that target active cellular processes.
Expression of resistance genes: The biofilm environment can trigger the expression of specific genes, including those for efflux pumps, which contribute to resistance.
Studies on acetic acid have shown that it can inhibit biofilm formation in some bacteria by affecting the production of extracellular components like polysaccharides, proteins, and extracellular DNA (eDNA). Conversely, the ability to form a robust biofilm would likely confer a degree of resistance to this compound.
Genetic Basis of Resistance Development (e.g., Plasmid-mediated, Chromosomal Mutations)
The genetic determinants of resistance can be located on the bacterial chromosome or on mobile genetic elements such as plasmids.
Chromosomal Mutations: As discussed in section 8.2, spontaneous mutations in chromosomal genes encoding the targets of the antimicrobial agent (e.g., nitroreductases for nitrofurans) or in regulatory genes that control the expression of efflux pumps are a major source of resistance. These mutations arise randomly and are selected for in the presence of the antibiotic.
Plasmid-mediated Resistance: Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through horizontal gene transfer. They can carry genes that confer resistance to multiple antibiotics. For nitrofurans, plasmid-mediated resistance has been observed. For example, the oqxAB efflux pump genes, which can confer resistance to nitrofurantoin, have been found on plasmids. It is therefore plausible that resistance to this compound could also be disseminated via plasmids carrying genes for efflux pumps or inactivating enzymes.
Reactivity and Degradation Pathways in Model Systems
Chemical Stability and Degradation Kinetics under Controlled Conditions
The stability of nitrofuran compounds is significantly influenced by the pH and temperature of the surrounding medium. Hydrolysis is a key abiotic degradation process. For instance, studies on the related compound nitrofurantoin (B1679001) have shown that its hydrolytic degradation is much slower in acidic (pH 4) solutions compared to neutral (pH 7) and alkaline (pH 9) conditions at various temperatures. nih.gov The hydrolysis of nitrofurantoin follows first-order kinetics, with half-lives ranging from 0.5 days at pH 9 and 60°C to as long as 3.9 years at pH 4 and 20°C. nih.gov
Table 1: Hydrolysis Half-life of Nitrofurantoin at Various pH and Temperatures
| Temperature (°C) | pH 4 | pH 7 | pH 9 |
|---|---|---|---|
| 20 | 3.9 years | - | - |
| 40 | - | - | - |
| 60 | - | 0.5 days | - |
Data derived from studies on nitrofurantoin and may not be directly representative of (5-Nitrofuran-2-yl)acetic acid. nih.gov
Identification of Degradation Products and Their Reactivity
The degradation of nitrofurans can proceed through several pathways, leading to a variety of products. For nitrofurantoin, three main hydrolytic degradation processes have been proposed depending on the pH:
Protonation of the molecule followed by the cleavage of the N-N single bond. nih.gov
Cleavage of the heterocyclic non-aromatic ring. nih.gov
Reduction of the non-aromatic heterocyclic ring. nih.gov
In the context of photochemical degradation, a major product identified for several nitrofuran antibiotics, including furaltadone, furazolidone, and nitrofurantoin, is 5-nitro-2-furaldehyde. nih.gov This aldehyde is itself photolabile and can undergo further degradation. nih.gov During the photolysis of 5-nitro-2-furaldehyde, nitric oxide (NO) is produced, which can be readily oxidized to nitrous acid. nih.gov The resulting acidification can then catalyze the degradation of the parent nitrofuran compound, leading to an autocatalytic process. nih.gov
Photochemical and Thermal Stability Studies
Nitrofurans are generally susceptible to degradation by light. Direct photolysis is often the dominant pathway for their removal from aquatic environments. nih.gov Studies on nitrofuran antibiotics have shown very short direct photolysis half-lives, ranging from 0.080 to 0.44 hours in mid-summer at 45° N latitude. nih.gov This suggests that indirect photochemical processes are unlikely to be significant in their degradation. nih.gov The quantum yield for the photodegradation of nitrofurantoin was found to be highest at pH 4 (φ = 0.2047) and decreased at higher pH values. rsc.org
The initial step in the photolysis of many nitrofurans is the formation of a photostationary state between the syn and anti isomers. nih.gov The subsequent degradation can be complex, involving heterocyclic ring opening, nucleophilic aromatic photosubstitution, and homolytic N-N bond cleavage in the case of nitrofurantoin. rsc.org
Regarding thermal stability, studies on various antibacterial agents have shown that nitrofurantoin is partially heat-labile. psu.edu Its antibacterial activity was reduced four- to eight-fold after autoclaving at 121°C for 15 minutes. psu.edu This suggests that this compound may also exhibit limited stability at high temperatures.
Table 2: Photochemical Degradation Data for Related Nitrofuran Antibiotics
| Compound | Direct Photolysis Half-life | Conditions |
|---|---|---|
| Furaltadone | 0.080 - 0.44 hours | Mid-summer, 45° N latitude |
| Furazolidone | 0.080 - 0.44 hours | Mid-summer, 45° N latitude |
| Nitrofurantoin | 0.080 - 0.44 hours | Mid-summer, 45° N latitude |
Data is for related nitrofuran antibiotics and serves as an analogy for this compound. nih.gov
Interaction with Biological Reductants and Oxidants (in vitro, non-enzymatic)
The nitro group is a key feature of nitrofuran chemistry, and its reduction is often a critical step in their biological activity. While enzymatic reduction is well-documented, non-enzymatic interactions with biological reductants and oxidants are also possible. The mechanism of action for many nitrofurans involves the reduction of the nitro group within bacterial cells to form reactive free radicals. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of nitrofuran derivatives, including (5-Nitrofuran-2-yl)acetic acid, is moving towards safer, more efficient, and environmentally benign processes. A significant advancement lies in the adoption of continuous flow chemistry. This technology offers a solution to the safety risks associated with traditional batch nitration, which often uses harsh conditions and potentially explosive reagents like acetyl nitrate (B79036). chemistryviews.org A highly automated continuous flow platform for the nitration of furfural (B47365)—a key precursor for many nitrofuran compounds—has been developed, allowing for the in situ generation of acetyl nitrate under milder conditions. chemistryviews.org This method not only enhances safety by avoiding the direct handling of explosive chemicals but also improves yield and reproducibility, producing some active pharmaceutical ingredients (APIs) in minutes with high purity. chemistryviews.org
In addition to flow chemistry, other modern synthetic techniques are being explored:
Microwave-assisted synthesis: This method has been successfully used to prepare various 5-nitrofuran-2-yl derivatives, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netnih.gov
Multi-component reactions: The development of tandem reactions, such as the cobalt-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles, presents an efficient pathway for creating complex nitrofuran-containing heterocycles from simple precursors in a single step. acs.org
Novel Cyclization Methods: Researchers are designing intricate, multi-step synthetic routes to create novel fused heterocyclic systems containing the 5-nitrofuran moiety, such as 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, to explore new chemical space and biological activity. nih.gov
These sustainable and innovative synthetic strategies are crucial for the cost-effective and environmentally responsible production of new derivatives of this compound for further research.
Discovery of Undiscovered Biological Targets and Mechanisms (in vitro)
The primary mechanism of action for nitrofurans is the reduction of their nitro group by bacterial nitroreductases (e.g., NfsA and NfsB) to generate reactive nitrogen species that damage microbial DNA and other macromolecules. nih.govnih.gov While this pathway is well-established, emerging in vitro research suggests that this compound derivatives may act on a wider range of biological targets, opening up new therapeutic possibilities.
Recent studies have identified several novel targets for nitrofuran-containing compounds:
Ergosterol (B1671047) Biosynthesis: A 5-nitrofuran-triazole conjugate demonstrated potent antifungal activity by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. nih.gov This finding suggests a potential application for nitrofuran derivatives beyond their traditional antibacterial use.
Dihydropteroate (B1496061) Synthase (DHPS): In silico docking studies, supported by in vitro activity, have indicated that certain 5-nitrofuran-2-carbohydrazides can effectively bind to the p-amino benzoic acid (PABA) pocket of DHPS. nih.gov This enzyme is crucial for folate synthesis in bacteria, and its inhibition represents a distinct mechanism of action.
Carbohydrate Metabolism Enzymes: In a surprising discovery, a quinolone-based hydrazone featuring a 5-nitrofuran moiety was found to be a potent inhibitor of human pancreatic α-amylase, α-glucosidase, and aldose reductase. acs.org This suggests a completely new, non-antimicrobial application for this chemical class in managing conditions like diabetes by targeting key metabolic enzymes.
The discovery of these alternative biological targets is critical. It indicates that the therapeutic potential of the (5-nitrofuran-2-yl) scaffold is not limited to antimicrobial activity and that new derivatives could be designed to selectively interact with these previously unrecognized pathways.
Table 1: Emerging In Vitro Biological Targets for Nitrofuran Derivatives
| Target Enzyme/Pathway | Potential Therapeutic Application | Supporting Evidence | Reference |
|---|---|---|---|
| Ergosterol Biosynthesis | Antifungal | Inhibition of fungal growth and mechanistic studies on a 5-nitrofuran-triazole conjugate. | nih.gov |
| Dihydropteroate Synthase (DHPS) | Antibacterial | Docking studies showing binding to the PABA pocket, supported by antimicrobial activity. | nih.gov |
| α-Amylase / α-Glucosidase / Aldose Reductase | Antidiabetic | In vitro inhibition studies showing potent activity against key carbohydrate metabolism enzymes. | acs.org |
| Bacterial Nitroreductases (NfsA, NfsB) | Antibacterial | Established mechanism involving reduction of the nitro group to form cytotoxic radicals. | nih.govnih.gov |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI/ML in the design of novel nitrofuran derivatives include:
Predictive Modeling and Virtual Screening: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models predict the biological activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. AI can screen virtual libraries containing millions of molecules to identify those with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. ijmsm.orgresearchgate.net For instance, an AI could be tasked with generating novel derivatives of this compound that are optimized for high potency against a specific bacterial nitroreductase while having a low predicted toxicity profile.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized. nih.gov This allows for the early elimination of candidates that are likely to fail in later stages due to poor pharmacokinetic or safety profiles.
Rationalizing Structure-Activity Relationships: Computational techniques like molecular docking and molecular dynamics simulations, which are often integrated into AI platforms, provide insights into how a compound interacts with its target protein at an atomic level. nih.govacs.org This helps researchers understand why certain structural modifications lead to increased or decreased activity, guiding more rational design choices.
By integrating these AI and ML methodologies, the design process for new analogs of this compound can become a more targeted, efficient, and data-driven endeavor.
Development of Advanced Analytical Techniques for Research Monitoring
Progress in the synthesis and biological testing of this compound derivatives relies on the parallel development of advanced analytical techniques for monitoring and characterization. These methods are essential for ensuring the quality and reproducibility of research findings.
Future research will benefit from the implementation of the following analytical technologies:
Process Analytical Technology (PAT): For synthetic monitoring, the integration of PAT tools directly into reaction setups, particularly in flow chemistry systems, allows for real-time analysis. chemistryviews.org Sensors monitoring parameters like temperature, pressure, and concentration ensure that the synthesis proceeds as planned, enhancing safety and consistency.
Advanced Mass Spectrometry: Techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and liquid chromatography-isotopic dilution tandem mass spectrometry (LC-IDMS/MS) offer exceptional sensitivity and accuracy. researchgate.net These methods are crucial for quantifying low levels of nitrofuran compounds and their metabolites in complex biological matrices during in vitro studies.
High-Throughput Immunoassays: Various immunoassay formats, including enzyme-linked immunosorbent assay (ELISA), fluoroimmunoassays, and chemiluminescence immunoassays, provide rapid and high-throughput screening capabilities. tandfonline.com These can be developed to specifically detect novel derivatives of this compound, facilitating rapid screening of compound libraries or biological samples.
The application of these sophisticated analytical methods will provide the robust data necessary to support the exploration of novel synthetic pathways and the discovery of new biological functions for this important class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Nitrofuran-2-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 5-nitro-2-furaldehyde derivatives. For example, catalytic sulfuric acid in anhydrous ethanol under reflux is a common method, with phenylhydrazones or hydrazine derivatives as intermediates . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to hydrazine), reaction time (~12 hours), and temperature control (ambient to 80°C). Yield optimization requires careful monitoring via TLC (Hex:EtOAc eluent) and recrystallization in ethyl acetate. Impurities often arise from incomplete nitro-group reduction or side reactions, necessitating column chromatography for advanced purification .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm the presence of the nitrofuran ring (δ 7.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ 2.5–3.5 ppm for CH₂ group).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 198) and fragmentation patterns consistent with nitro and carboxylic acid groups .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold). Calibrate using synthetic standards .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays show:
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to nitro-group hydrolysis. Store in acidic buffers (pH 4–6) or anhydrous environments .
- Thermal Stability : Decomposes above 100°C; refrigerated storage (2–8°C) in amber vials prevents photodegradation. Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How does the nitro group in this compound influence its redox behavior and biological activity?
- Methodological Answer : Cyclic voltammetry (CV) reveals redox peaks at -0.5 V to -1.2 V (vs. Ag/AgCl), indicating nitro-to-amine reduction. This redox activity correlates with antimicrobial properties, as the reduced nitro group generates reactive intermediates that disrupt microbial DNA . Compare with non-nitrated furan analogs to isolate nitro-specific effects. Use in vitro assays (e.g., MIC against E. coli) to quantify bioactivity .
Q. What experimental strategies address contradictions in reported antibacterial efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Strain Variability : Test across diverse bacterial lineages (e.g., Gram-negative vs. acid-resistant Acetobacter) using standardized CLSI protocols .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via dynamic light scattering (DLS). Adjust pH to enhance ionization of the acetic acid moiety .
- Metabolic Interference : Employ transcriptomic profiling (RNA-seq) to identify gene expression changes (e.g., aarC efflux pumps in acetic acid bacteria) that confer resistance .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
- Methodological Answer : Key challenges include:
- Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine. Validate recovery rates (≥85%) via spiked samples .
- Detection Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 198 → 152) improves specificity. Calibrate using deuterated internal standards (e.g., d₄-acetic acid derivatives) .
- Interference from Metabolites : Differentiate from nitro-reduced metabolites (e.g., amine derivatives) via retention time shifts or high-resolution Orbitrap MS .
Q. How can structural modifications enhance the compound’s selectivity against eukaryotic vs. prokaryotic cells?
- Methodological Answer :
- Side-Chain Functionalization : Introduce methyl or halogen groups at the acetic acid moiety to reduce mammalian cell toxicity. Assess cytotoxicity via MTT assays on human fibroblasts .
- Prodrug Design : Mask the carboxylic acid as an ester to improve membrane permeability. Hydrolyze intracellularly via esterases, releasing the active form selectively in bacterial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
